![molecular formula C20H24N2O4S B2676317 N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-(m-tolyl)methanesulfonamide CAS No. 1170844-76-4](/img/structure/B2676317.png)
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-(m-tolyl)methanesulfonamide
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Description
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-(m-tolyl)methanesulfonamide is a useful research compound. Its molecular formula is C20H24N2O4S and its molecular weight is 388.48. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Reactivity
- Oxidation reactions involving similar tetrahydroisoquinoline derivatives have been explored, demonstrating quantitative production of compounds through specific oxidative conditions, offering insights into synthetic pathways that could be applicable for modifying or synthesizing derivatives of the compound (Hoshino, Suzuki, & Ogasawara, 2001).
- Studies on the intramolecular hydrogen bonds involving polar CH groups in related methanesulfonamides highlight the role of molecular structure in influencing chemical properties and reactivity, which could be relevant for understanding the behavior of the target compound in various chemical contexts (Li & Sammes, 1983).
Molecular Interactions and Complex Formation
- Research on the synthesis and characterization of iminooxime ligands and their complexes, including tetrahydroquinazolin derivatives, sheds light on potential coordination chemistry applications. Such studies might inform the development of metal complexes with the target compound for catalysis or material science applications (Mutlu & Irez, 2008).
Potential Biomedical Applications
- The inhibition of methionine aminopeptidase by quinolinyl sulfonamides, as investigated in certain studies, suggests that structurally related compounds could serve as leads or models for designing new inhibitors with therapeutic potential. This could point towards biomedical research applications for the compound , particularly in enzyme inhibition and drug discovery (Huang et al., 2006).
Materials Science and Luminescence
- Investigations into the luminescence properties of tetrakis(4-methoxyphenyl)methane highlight the potential of organometallic compounds in materials science, especially in developing new luminescent materials. Similar research on the target compound could explore its use in optoelectronics or as a phosphorescent marker (Guieu et al., 2013).
properties
IUPAC Name |
N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-1-(3-methylphenyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-15-5-3-6-16(11-15)14-27(24,25)21-18-9-8-17-7-4-10-22(19(17)12-18)20(23)13-26-2/h3,5-6,8-9,11-12,21H,4,7,10,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYVHHBOLIWBIGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-(m-tolyl)methanesulfonamide |
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